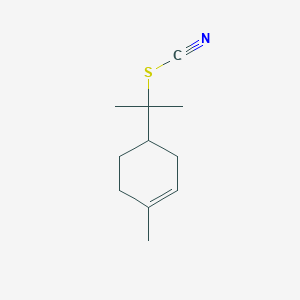![molecular formula C23H30N2Si2 B14266022 3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole] CAS No. 138638-08-1](/img/structure/B14266022.png)
3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] is a chemical compound characterized by the presence of two indole units connected by a methylene bridge, with each indole unit further substituted with a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] typically involves the reaction of indole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate trimethylsilyl-protected indole, which is then coupled with formaldehyde to form the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .
科学研究应用
3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving indole derivatives and their biological activities.
Industry: It may find use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can act as protecting groups, allowing for selective reactions at specific sites on the molecule. The indole units can participate in various biochemical interactions, potentially influencing biological processes .
相似化合物的比较
Similar Compounds
3,3’-Methylenebis(1H-indole): Lacks the trimethylsilyl groups, making it less bulky and potentially less stable.
1-(Trimethylsilyl)-1H-indole: Contains only one trimethylsilyl group, resulting in different reactivity and properties.
Bis(trimethylsilyl)methane: A simpler compound with two trimethylsilyl groups connected by a methylene bridge, lacking the indole units.
Uniqueness
3,3’-Methylenebis[1-(trimethylsilyl)-1H-indole] is unique due to the combination of its structural features, including the methylene bridge and the trimethylsilyl-substituted indole units. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds .
属性
CAS 编号 |
138638-08-1 |
|---|---|
分子式 |
C23H30N2Si2 |
分子量 |
390.7 g/mol |
IUPAC 名称 |
trimethyl-[3-[(1-trimethylsilylindol-3-yl)methyl]indol-1-yl]silane |
InChI |
InChI=1S/C23H30N2Si2/c1-26(2,3)24-16-18(20-11-7-9-13-22(20)24)15-19-17-25(27(4,5)6)23-14-10-8-12-21(19)23/h7-14,16-17H,15H2,1-6H3 |
InChI 键 |
PWTCVTGEYIYKFI-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N1C=C(C2=CC=CC=C21)CC3=CN(C4=CC=CC=C43)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)

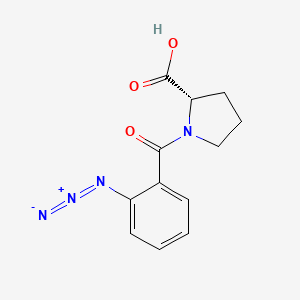
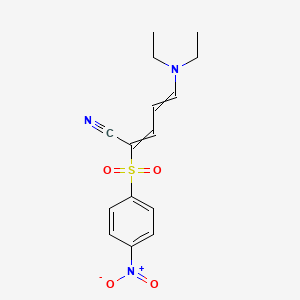
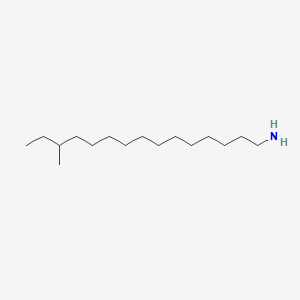

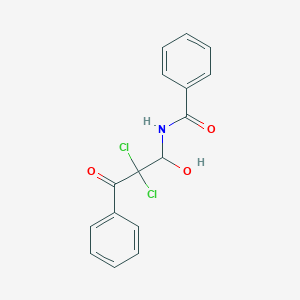
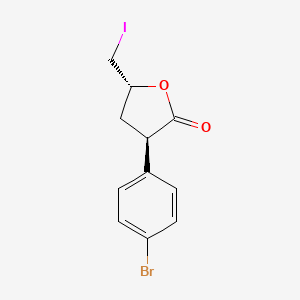
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)


